molecular formula C2F6NiO6S2 B1311609 Nickel(II) Trifluoromethanesulfonate CAS No. 60871-84-3

Nickel(II) Trifluoromethanesulfonate

Cat. No. B1311609
CAS RN: 60871-84-3
M. Wt: 356.84 g/mol
InChI Key: KVRSDIJOUNNFMZ-UHFFFAOYSA-L
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Description

Nickel(II) Trifluoromethanesulfonate, also known as Nickel triflate, is used as a pharmaceutical intermediate and as OLED chemicals . It is partly soluble in water .


Synthesis Analysis

The synthesis of Nickel(II) Trifluoromethanesulfonate involves the use of hydrates . The diphenyl Ni(II) metal precursor dissolved in THF was added to the solution of Bis(cyclopentadienyl)nickel(II) in THF and the reaction mixture was stirred under reflux at 65 C for 24 hours .


Molecular Structure Analysis

Nickel(II) Trifluoromethanesulfonate has a molecular formula of C2F6NiO6S2 . It contains high-spin octahedrally coordinated metal cations .


Physical And Chemical Properties Analysis

Nickel(II) Trifluoromethanesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 356.82 .

Scientific Research Applications

Electrochemical Synthesis of Nickel Nanoparticles

Nickel(II) Trifluoromethanesulfonate (OTf(-)) has been used in the synthesis of new nickel-containing ionic liquids. These liquids are instrumental in the electrochemical synthesis of nickel nanoparticles, offering insights into the crystal structures and electrochemical properties of these compounds (Sniekers et al., 2016).

Electrocatalytic Hydrogen Production

A nickel complex featuring Nickel(II) Trifluoromethanesulfonate (HOTf) demonstrates high catalytic rates for the reduction of protons to hydrogen, a significant finding for electrocatalytic hydrogen production (Klug et al., 2018).

Structural Studies in Solution and Solid State

Nickel(II) Trifluoromethanesulfonate has been studied in various solvents, revealing the structure of solvated nickel(II) ions in both solid state and solution. This research provides valuable insights into the coordination properties of the nickel(II) ion (Kristiansson et al., 2003).

Nickel Sulfide Cathodes in Lithium Batteries

Research into the use of nickel sulfide, synthesized through a solvothermal process and combined with Nickel(II) Trifluoromethanesulfonate-based electrolytes, shows promising applications in rechargeable lithium batteries. This study focuses on the electrochemical properties and potential of these compounds (Wang et al., 2008).

Ullmann-Type Coupling Reactions

Nickel(II) Trifluoromethanesulfonate is used as a catalyst in Ullmann-type coupling reactions, a significant process in organic chemistry. This research explores the application of this compound in catalyzing the homo-coupling of aryl trifluoromethanesulfonates (Yamashita et al., 1986).

Electrocatalysis and Nanostructures

Investigations into the electrodeposition of nickel from ionic liquids containing Nickel(II) Trifluoromethanesulfonate under a magnetic field highlight its role in influencing the kinetics of electrode processes and the morphology of metal deposits (Katayama et al., 2022).

Safety and Hazards

Nickel(II) Trifluoromethanesulfonate is considered hazardous. It may cause severe skin burns, eye damage, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing .

properties

IUPAC Name

nickel(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRSDIJOUNNFMZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6NiO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431327
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel(II) Trifluoromethanesulfonate

CAS RN

60871-84-3
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICKEL(II) TRIFLUOROMETHANESULFONATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Nickel(II) Trifluoromethanesulfonate interact with nitriles, and how is this interaction studied?

A: Nickel(II) Trifluoromethanesulfonate readily interacts with various nitriles in solution, leading to an exchange reaction where the nitrile molecules coordinate with the Nickel(II) ion. This exchange process has been extensively studied using variable-temperature and variable-pressure Nitrogen-14 (¹⁴N) NMR spectroscopy. [] This technique allows researchers to determine kinetic parameters like activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡) for the exchange reaction, providing insights into the mechanism of interaction between Nickel(II) Trifluoromethanesulfonate and different nitriles. []

Q2: Can you elaborate on the structural characteristics of complexes formed with Nickel(II) Trifluoromethanesulfonate and provide an example?

A: Nickel(II) Trifluoromethanesulfonate can form complexes with various ligands, adopting different coordination geometries. For instance, in the complex formed with the ligand tris[2-(isopropylsulfanyl)phenyl]phosphane, the Nickel(II) ion adopts a slightly distorted trigonal-bipyramidal geometry. [] In this structure, three sulfur atoms from the ligand occupy the equatorial positions, while a phosphorus atom and a chloride ion occupy the apical positions. [] This example showcases the structural diversity achievable with Nickel(II) Trifluoromethanesulfonate complexes.

Q3: What is the significance of tris(3,5-dimethyl-4-benzyl)pyrazolylborate in the context of Nickel(II) Trifluoromethanesulfonate research?

A: tris(3,5-dimethyl-4-benzyl)pyrazolylborate, often abbreviated as Tp(Bn), plays a crucial role as a ligand in designing single-molecule magnets (SMMs) incorporating Nickel(II) Trifluoromethanesulfonate. [] Researchers have successfully synthesized a trinuclear SMM by reacting a Nickel(II) Trifluoromethanesulfonate salt with a pre-formed building block containing Tp(Bn) and a tricyanoferrate(III) unit. [] The presence of Tp*(Bn) in the resulting complex influences the magnetic anisotropy of the system, contributing to its SMM behavior. [] This highlights the importance of ligand design in tuning the properties of Nickel(II) Trifluoromethanesulfonate-based materials.

A: While the provided abstracts do not delve into the catalytic applications of Nickel(II) Trifluoromethanesulfonate, its ability to coordinate with various ligands like nitriles [] and form diverse complexes [] suggests potential catalytic activity. Further research is needed to explore this aspect fully.

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